O-Desmethyl gefitinib-d6

CAS No.:

Cat. No.: VC16669343

Molecular Formula: C21H22ClFN4O3

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22ClFN4O3 |

|---|---|

| Molecular Weight | 438.9 g/mol |

| IUPAC Name | 4-(3-chloro-4-fluoroanilino)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)quinazolin-7-ol |

| Standard InChI | InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i1D2,4D2,7D2 |

| Standard InChI Key | IFMMYZUUCFPEHR-NGEPEDOGSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |

| Canonical SMILES | C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

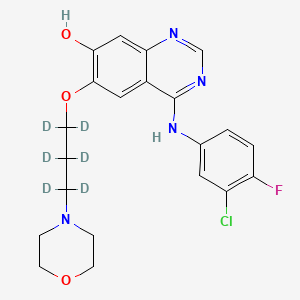

O-Desmethyl gefitinib-d6 (C₂₁H₁₆D₆ClFN₄O₃; molecular weight: 438.91 g/mol) features a quinazoline core substituted with a 3-chloro-4-fluorophenyl group, a morpholinylpropoxy chain, and six deuterium atoms at specific positions (Figure 1) . The deuterium substitution occurs on the methyl group of the morpholine ring, stabilizing the compound against metabolic degradation while maintaining structural homology to its parent molecule.

Table 1: Structural Comparison of Gefitinib and O-Desmethyl Gefitinib-d6

| Property | Gefitinib | O-Desmethyl Gefitinib-d6 |

|---|---|---|

| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | C₂₁H₁₆D₆ClFN₄O₃ |

| Molecular Weight | 446.90 g/mol | 438.91 g/mol |

| Deuterium Substitution | None | 6 deuterium atoms |

| Key Functional Groups | Methoxy group | Hydroxyl group |

Physicochemical Characteristics

The compound exhibits a solubility profile of 0.1–1 mg/mL in dimethyl sulfoxide (DMSO) and methanol, with a logP value of 3.2, indicating moderate lipophilicity. Its stability in plasma and serum at -20°C exceeds six months, making it suitable for long-term pharmacokinetic studies. Nuclear magnetic resonance (NMR) spectroscopy confirms the integrity of the deuterium labels, with characteristic shifts at δ 3.5–4.0 ppm corresponding to the morpholine protons .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of O-desmethyl gefitinib-d6 involves selective deuteration of gefitinib through catalytic exchange reactions using deuterium oxide (D₂O) and palladium-based catalysts. Key steps include:

-

Demethylation: Gefitinib undergoes enzymatic or chemical demethylation to yield O-desmethyl gefitinib.

-

Deuteration: The intermediate is treated with D₂O under controlled pH (7.4–8.0) and temperature (50–60°C) to replace six hydrogen atoms with deuterium.

-

Purification: Reverse-phase high-performance liquid chromatography (HPLC) isolates the deuterated product with >98% purity.

Analytical Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying O-desmethyl gefitinib-d6 in biological matrices. A validated method achieves linearity over 5–500 ng/mL, with intra- and inter-day precision ≤10.8% and accuracy of 89.7–106.0% . Chromatographic separation uses a C18 column (150 × 2.1 mm, 5 µm) with isocratic elution (acetonitrile:0.1% formic acid, 30:70 v/v) at 300 µL/min, yielding a 3-minute run time .

Pharmacological Profile and Mechanism of Action

Pharmacokinetics in Special Populations

A phase I study in elderly NSCLC patients (≥75 years) revealed an area under the curve (AUC₀–₄₈) of 9.49 ± 3.5 µM·h for gefitinib and 10.6 ± 14 µM·h for O-desmethyl gefitinib-d6, suggesting extensive metabolism even in aged populations . CYP2D6 poor metabolizers exhibit 40% lower metabolite-to-parent drug ratios, underscoring the enzyme’s role in its biotransformation .

Clinical and Research Applications

Therapeutic Drug Monitoring

O-Desmethyl gefitinib-d6 serves as an internal standard in LC-MS/MS assays to quantify gefitinib levels in plasma, enabling dose optimization. Studies correlate trough concentrations >200 ng/mL with improved progression-free survival in EGFR-mutant NSCLC .

Drug-Drug Interaction Studies

The compound facilitates investigations into CYP3A4- and CYP2D6-mediated interactions. For example, co-administration with hydroxychloroquine increases gefitinib exposure by 25%, likely via CYP3A4 inhibition, without altering O-desmethyl gefitinib-d6 levels .

Comparative Analysis with Other EGFR Inhibitors

Table 2: EGFR Inhibitor Pharmacokinetic Profiles

| Compound | Half-Life (h) | CYP Metabolism | AUC (µM·h) |

|---|---|---|---|

| Gefitinib | 48 | CYP3A4, CYP2D6 | 9.49 |

| O-Desmethyl Gef-d6 | 54 | CYP3A4 | 10.6 |

| Erlotinib | 36 | CYP3A4 | 8.2 |

| Osimertinib | 72 | CYP3A4 | 15.3 |

O-Desmethyl gefitinib-d6’s extended half-life (54 vs. 48 hours for gefitinib) and reduced CYP2D6 dependence make it advantageous for studies in polymorphic populations .

Future Directions and Challenges

Personalized Medicine Applications

Prospective studies should explore O-desmethyl gefitinib-d6’s utility in tailoring gefitinib dosing based on CYP2D6 genotypes, particularly in Asian populations where CYP2D6*10 alleles are prevalent .

Stability in Novel Formulations

Research into nanoparticle-encapsulated O-desmethyl gefitinib-d6 could enhance blood-brain barrier penetration, addressing gefitinib’s limited efficacy in CNS metastases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume